3-Methyl-4,4-diphenylbut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4,4-diphenylbut-3-enoic acid is an organic compound with the molecular formula C17H16O2 It is characterized by a butenoic acid backbone with methyl and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4,4-diphenylbut-3-enoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with methyl acrylate, followed by a series of reactions including hydrolysis and decarboxylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4,4-diphenylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methyl-4,4-diphenylbut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-4,4-diphenylbut-3-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4,4-Diphenylbut-3-enoic acid: Shares a similar backbone but lacks the methyl substituent.
3-Methyl-4-phenylbut-3-enoic acid: Similar structure but with only one phenyl group.
Uniqueness: 3-Methyl-4,4-diphenylbut-3-enoic acid is unique due to the presence of both methyl and diphenyl substituents, which confer distinct chemical and physical properties. These properties make it particularly valuable in specific research and industrial applications .
Properties
CAS No. |
80743-50-6 |
---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-methyl-4,4-diphenylbut-3-enoic acid |
InChI |
InChI=1S/C17H16O2/c1-13(12-16(18)19)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,18,19) |
InChI Key |
HCLLXBKRCURTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.